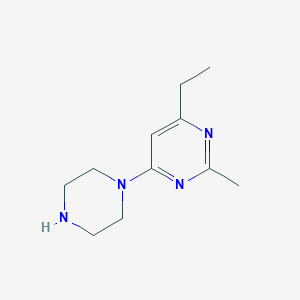

4-Ethyl-2-methyl-6-(Piperazin-1-yl)pyrimidin

Übersicht

Beschreibung

“4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of piperazine with other compounds . For instance, in a round bottom flask, piperazine was added to a solution of a compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine” can be represented by the InChI code1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound has a molecular weight of 206.29 .

Wissenschaftliche Forschungsanwendungen

Neuroprotektive und Antineuroinflammatorische Wirkstoffe

Pyrimidin und seine Derivate, einschließlich „4-Ethyl-2-methyl-6-(Piperazin-1-yl)pyrimidin“, wurden auf ihre neuroprotektive und antineuroinflammatorische Aktivität untersucht . Diese Verbindungen haben vielversprechende Ergebnisse in humanen Mikroglia- und neuronalen Zellmodellen gezeigt . Es wurde festgestellt, dass sie die Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten humanen Mikroglia-Zellen hemmen . Sie zeigten auch neuroprotektive Aktivität, indem sie die Expression des endoplasmatischen Retikulum (ER)-Chaperons, BIP, und des Apoptosemarkers gespaltenes Caspase-3 in humanen Neuronen reduzierten .

Antivire Anwendungen

Pyrimidin und seine Derivate haben sich als antiviral wirksam erwiesen . Dies macht „this compound“ zu einem potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten.

Antikrebs Anwendungen

Diese Verbindungen wurden auch in der Krebsforschung eingesetzt . Ihre einzigartige Struktur und Eigenschaften machen sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente.

Antioxidative Anwendungen

Die antioxidative Aktivität von Pyrimidin und seinen Derivaten wurde nachgewiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung von antioxidativen Medikamenten oder Nahrungsergänzungsmitteln verwendet werden könnte.

Antimikrobielle Anwendungen

Pyrimidin und seine Derivate haben sich als antimikrobiell wirksam erwiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer antimikrobieller Medikamente verwendet werden könnte.

Modulation der pharmakokinetischen Eigenschaften

Piperazin, ein strukturelles Motiv in „this compound“, ist bekannt dafür, die pharmakokinetischen Eigenschaften eines Arzneimittels positiv zu modulieren . Dies macht es zu einem wertvollen Bestandteil bei der Entwicklung neuer Medikamente.

Antibakterielle Aktivität

Einige neue Derivate von 1,2,4-Triazol mit Piperazin-Einheit, die Teil von „this compound“ ist, haben eine gute antibakterielle Aktivität gezeigt .

Inhibitor von equilibrativen Nukleosid-Transportern (ENTs)

“this compound” und seine Analoga wurden als potenzielle Inhibitoren von ENTs untersucht . Diese Transporter spielen eine entscheidende Rolle bei der Aufnahme von Nukleosiden und Nukleobasen in Zellen, und ihre Hemmung kann therapeutische Implikationen bei verschiedenen Krankheiten haben.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Biochemische Analyse

Biochemical Properties

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by either inhibiting or activating their activity. Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to affect the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular proliferation and death .

Molecular Mechanism

At the molecular level, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Long-term studies have also indicated that 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can induce toxic effects, including cellular apoptosis and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and dehydrogenases, thereby altering the flow of metabolites through different pathways . Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within these compartments can influence its interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

4-ethyl-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSNZVXJPPURTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)

![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol](/img/structure/B1466241.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)

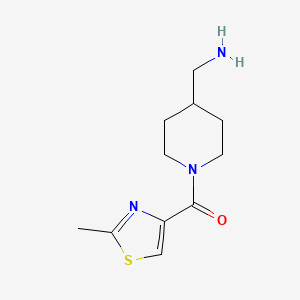

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)